molecular formula C19H17FN4O3S B2688203 4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride CAS No. 2249490-80-8

4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride

Cat. No.: B2688203
CAS No.: 2249490-80-8
M. Wt: 400.43
InChI Key: VWNXWQTVWRECQE-UHFFFAOYSA-N
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Description

4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that combines a triazolopyrazine core with benzene and sulfonyl fluoride functional groups.

Preparation Methods

The synthesis of 4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. The preparation starts with the formation of the triazolopyrazine core, followed by the introduction of the benzyl and sulfonyl fluoride groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolopyrazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution.

    Sulfonylation: Addition of the sulfonyl fluoride group using sulfonyl chloride and fluoride sources under controlled conditions

Chemical Reactions Analysis

4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals with potential antimicrobial and anticancer properties.

    Material Science: The unique structure of the compound makes it suitable for developing advanced materials with specific electronic and optical properties.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, enhancing reaction efficiency and selectivity

Mechanism of Action

The mechanism of action of 4-{3-Benzyl-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The triazolopyrazine core can bind to enzymes or receptors, modulating their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and inhibition of their function .

Comparison with Similar Compounds

Similar compounds include:

    3-Benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: Shares the triazolopyrazine core but lacks the sulfonyl fluoride group, resulting in different reactivity and applications.

    {3-Benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-yl}methanol: Contains a similar triazolopyrazine core with a hydroxyl group, used in different contexts such as material science and medicinal chemistry

Properties

IUPAC Name

4-(3-benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c20-28(26,27)16-8-6-15(7-9-16)19(25)23-10-11-24-17(21-22-18(24)13-23)12-14-4-2-1-3-5-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXWQTVWRECQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=CC=C3)CN1C(=O)C4=CC=C(C=C4)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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